molecular formula C20H20N2O4S B6548972 ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate CAS No. 1040658-49-8

ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B6548972
CAS No.: 1040658-49-8
M. Wt: 384.5 g/mol
InChI Key: UGBHXZIQVIUSCG-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is a thienopyridine derivative featuring a fused thiophene-pyridine core. Key structural elements include:

  • 4,6-Dimethyl substituents: Enhance steric bulk and influence crystal packing .
  • 2-Phenoxyacetamido group: Introduces hydrogen-bonding capacity and lipophilicity.
  • 3-Carboxylate ester: Improves solubility and serves as a prodrug moiety .

Thieno[2,3-b]pyridines are pharmacologically significant due to their anti-proliferative, anti-inflammatory, and receptor-modulating activities . This compound’s ester group aligns with strategies to optimize pharmacokinetics in similar molecules .

Properties

IUPAC Name

ethyl 4,6-dimethyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-25-20(24)17-16-12(2)10-13(3)21-18(16)27-19(17)22-15(23)11-26-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBHXZIQVIUSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=CC(=N2)C)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.

    Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through a nucleophilic substitution reaction, where a phenoxyacetamide derivative reacts with the thieno[2,3-b]pyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyacetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Compound Name Substituents Key Features Biological Activity Reference
Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate 4,6-dimethyl, 2-phenoxyacetamido, 3-ester Enhanced solubility via ester; phenoxy group increases lipophilicity Anti-proliferative (inferred from structural class)
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) 6-bromobenzofuran, 3-amino, 2-ester Amino group enables heterocyclic derivatization Synthetic intermediate for pyrimidine derivatives
EAMT (Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) Tetrahydro ring, 6-methyl, 3-ester Stabilized by hydrogen bonds; high oral bioavailability Adenosine A1 receptor binding (∆G = −114.56 kcal/mol)
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine 4,6-dimethyl, 2-morpholine carbonyl, 3-amine Polar morpholine group enhances water solubility Research chemical; uncharacterized activity

Key Observations :

  • Ester vs. Carbonate Groups : Esters (as in the target compound and EAMT) improve solubility and cellular penetration compared to carbonates, which may hydrolyze less efficiently .
  • Amino vs.
  • Ring Saturation : EAMT’s tetrahydro ring increases conformational flexibility but reduces aromaticity, affecting receptor interactions .

Pharmacological and Pharmacokinetic Profiles

Property Target Compound EAMT 6d
Anti-Proliferative Activity Likely high (based on ester analogues ) Not reported Not tested
Solubility Improved by 3-ester Moderate (water interactions via hydrogen bonds) Low (bromobenzofuran increases hydrophobicity)
ADMET Predicted compliance with Lipinski’s rules (similar to EAMT) High oral availability; low endocrine disruption risk No data
Receptor Binding Uncharacterized Strong adenosine A1 affinity N/A

Molecular Interactions and Reactivity

  • Target Compound: The phenoxyacetamido group may participate in π-π stacking and hydrogen bonding, similar to EAMT’s interactions with water molecules .
  • EAMT : Stabilized by N–H···O hydrogen bonds (2.08–2.15 Å) and C–H···π interactions, critical for crystal packing .
  • 6d: Reactivity focused on amino group derivatization (e.g., formylation to pyrimidines) .

Biological Activity

Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thienopyridine family, characterized by a fused thieno and pyridine structure. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S. The presence of the phenoxyacetamido group is significant as it may enhance the compound's pharmacological properties.

Synthesis

This compound can be synthesized through various methods including:

  • Condensation Reactions : Utilizing appropriate thieno[2,3-b]pyridine derivatives and phenoxyacetic acid derivatives.
  • Acylation : The introduction of the phenoxyacetamido group can be achieved through acylation reactions involving acetic anhydride or acyl chlorides.

Antimicrobial Activity

Recent studies have demonstrated that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains using disk diffusion methods. The results indicated that modifications at specific positions on the thienopyridine ring could enhance antibacterial efficacy.

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
4a25≥200
4b12.5≥200
7b650

Table 1: Antimicrobial activity of thienopyridine derivatives .

Anticancer Activity

Thienopyridines have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication processes in pathogens and cancer cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thienopyridines revealed that modifications at the C4 position significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to decrease activity against certain strains .
  • Anticancer Screening : In a recent screening of various thienopyridine derivatives for anticancer properties, it was observed that compounds with bulky substituents at the C6 position exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to their unsubstituted counterparts .

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